molecular formula C15H16OS2 B14407434 S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate CAS No. 87463-82-9

S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate

Katalognummer: B14407434
CAS-Nummer: 87463-82-9
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: HJHQSJYBDOLCDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate is an organosulfur compound with a unique structure that includes both phenyl and dimethylphenyl groups attached to a methanesulfinothioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate typically involves the reaction of 2,6-dimethylphenylmethanethiol with phenylsulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can replace the phenyl or dimethylphenyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor to pharmaceuticals.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate exerts its effects involves interactions with various molecular targets. The sulfinothioate group can undergo redox reactions, influencing the redox state of the cellular environment. Additionally, the compound can interact with enzymes and proteins, modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    S-Methyl methanethiosulfinate: Another organosulfur compound with similar reactivity.

    Phenyl methanethioate: Shares structural similarities but lacks the dimethylphenyl group.

Uniqueness

S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate is unique due to the presence of both phenyl and dimethylphenyl groups, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

87463-82-9

Molekularformel

C15H16OS2

Molekulargewicht

276.4 g/mol

IUPAC-Name

1,3-dimethyl-2-(phenylsulfanylsulfinylmethyl)benzene

InChI

InChI=1S/C15H16OS2/c1-12-7-6-8-13(2)15(12)11-18(16)17-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3

InChI-Schlüssel

HJHQSJYBDOLCDZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)CS(=O)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.